Nordeoxycholic acid

Descripción general

Descripción

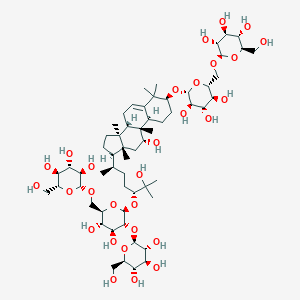

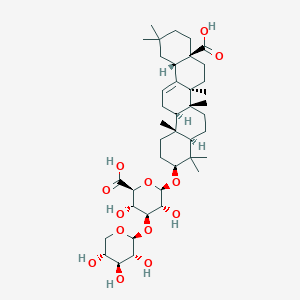

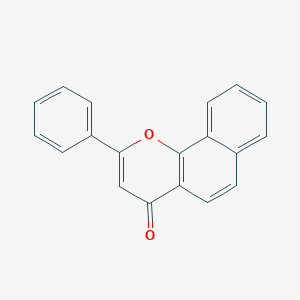

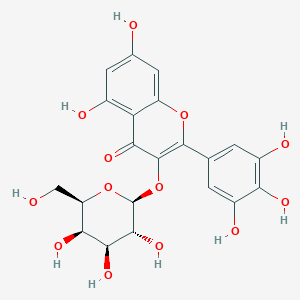

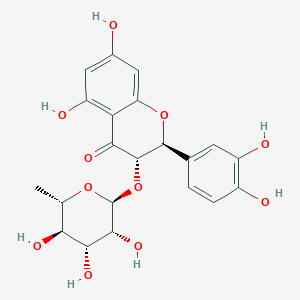

Nordeoxycholic acid is a bile acid analogue with a structural defect at the C23 position. It is a derivative of deoxycholic acid, which is a secondary bile acid produced by intestinal bacteria through the metabolism of primary bile acids. This compound plays a significant role in the homeostasis of the bile acid submetabolome, contributing to the maintenance of physiological status .

Aplicaciones Científicas De Investigación

Nordeoxycholic acid has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study bile acid metabolism and transformations.

Biology: Investigated for its role in maintaining bile acid homeostasis and its interactions with gut microbiota.

Medicine: Explored for potential therapeutic applications in liver diseases and metabolic disorders.

Industry: Utilized in the development of analytical methods for bile acid profiling and quantification

Direcciones Futuras

Norursodeoxycholic acid (norUDCA) is a promising drug for a range of cholestatic liver and bile duct disorders . It has been successfully tested clinically in patients with primary sclerosing cholangitis (PSC) as the first application in patients . Moreover, hepatic enrichment of norUDCA facilitates direct therapeutic effects on both parenchymal and non-parenchymal liver cells, thereby counteracting cholestasis, steatosis, hepatic inflammation, and fibrosis, inhibiting hepatocellular proliferation, and promoting autophagy .

Mecanismo De Acción

Nordeoxycholic acid exerts its effects through various metabolic pathways. It undergoes hydroxylation, oxidation, epimerization, sulfation, and glucuronidation, which are catalyzed by specific enzymes. These reactions result in the formation of metabolites that play crucial roles in bile acid homeostasis and physiological processes .

Similar Compounds:

Deoxycholic Acid: A secondary bile acid from which this compound is derived.

Ursodeoxycholic Acid: Another bile acid used in the treatment of liver diseases.

Chenodeoxycholic Acid: A primary bile acid involved in the synthesis of secondary bile acids

Uniqueness: this compound is unique due to its structural defect at the C23 position, which distinguishes it from other bile acids. This structural difference influences its metabolic pathways and interactions with enzymes, making it a valuable compound for studying bile acid metabolism and homeostasis .

Análisis Bioquímico

Biochemical Properties

In biochemical reactions, Nordeoxycholic acid interacts with various enzymes, proteins, and other biomolecules. After in vitro incubation with enzyme-enriched liver subcellular fractions of mouse, rat, or human, metabolites of this compound were characterized . Metabolic pathways in response to these metabolites were proposed, and hydroxylation, oxidation, epimerization, sulfation, and glucuronidation served as the primary metabolism channels for this compound .

Cellular Effects

It is known that the metabolism of bile acid analogues like this compound contributes to the homeostasis of the bile acid submetabolome, which plays a crucial role in maintaining physiological status .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It undergoes hydroxylation, oxidation, epimerization, sulfation, and glucuronidation . These processes involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

This compound is involved in various metabolic pathways. As mentioned earlier, hydroxylation, oxidation, epimerization, sulfation, and glucuronidation are the primary metabolism channels for this compound .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of nordeoxycholic acid involves the modification of deoxycholic acid. One common method includes the incubation of deoxycholic acid with enzyme-enriched liver subcellular fractions from mouse, rat, or human. This process leads to the formation of this compound through various metabolic pathways .

Industrial Production Methods: Industrial production of this compound typically involves large-scale enzymatic reactions. The use of liver subcellular fractions or recombinant enzymes can facilitate the conversion of deoxycholic acid to this compound. The process is optimized to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: Nordeoxycholic acid undergoes several types of chemical reactions, including:

Hydroxylation: Introduction of hydroxyl groups.

Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

Epimerization: Conversion of one stereoisomer to another.

Sulfation: Addition of sulfate groups.

Glucuronidation: Addition of glucuronic acid.

Common Reagents and Conditions: The reactions typically involve the use of specific enzymes or chemical reagents under controlled conditions. For example, hydroxylation and oxidation reactions may require the presence of cytochrome P450 enzymes, while sulfation and glucuronidation involve sulfotransferases and glucuronosyltransferases, respectively .

Major Products: The major products formed from these reactions include various hydroxylated, oxidized, sulfated, and glucuronidated metabolites of this compound .

Propiedades

IUPAC Name |

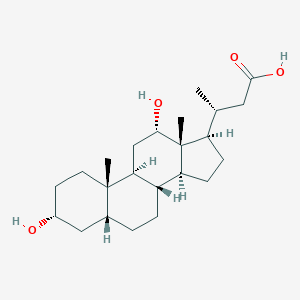

(3R)-3-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38O4/c1-13(10-21(26)27)17-6-7-18-16-5-4-14-11-15(24)8-9-22(14,2)19(16)12-20(25)23(17,18)3/h13-20,24-25H,4-12H2,1-3H3,(H,26,27)/t13-,14-,15-,16+,17-,18+,19+,20+,22+,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLRQOCVIINWCFA-AHFDLSHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

53608-86-9 | |

| Record name | 23-Nordeoxycholic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053608869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.